Trimidox vs. Hydroxyurea: RNR Enzyme Inhibition Potency in L1210 Cell Extracts
Trimidox demonstrates significantly greater potency than the clinically used RNR inhibitor hydroxyurea in cell-free enzyme assays. In extracts from murine L1210 leukemia cells, trimidox inhibited ribonucleotide reductase activity with an IC50 of 5 μM, whereas hydroxyurea required a 100-fold higher concentration (IC50 = 500 μM) to achieve equivalent enzyme inhibition [1]. In an alternative assay using partially purified RNR, trimidox and hydroxyurea yielded IC50 values of 12 μM and 87 μM, respectively, representing a 7.25-fold difference in potency [1].
| Evidence Dimension | Ribonucleotide reductase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 μM (cell extract); IC50 = 12 μM (purified enzyme) |
| Comparator Or Baseline | Hydroxyurea: IC50 = 500 μM (cell extract); IC50 = 87 μM (purified enzyme) |
| Quantified Difference | 100-fold more potent in cell extract; 7.25-fold more potent in purified enzyme |
| Conditions | L1210 murine leukemia cell extracts; partially purified ribonucleotide reductase; CDP reduction assay |
Why This Matters
This 7- to 100-fold potency differential dictates that hydroxyurea cannot substitute for trimidox in experiments requiring effective RNR inhibition at lower, less toxic concentrations, particularly in studies where high-dose hydroxyurea myelosuppression would confound results.
- [1] Szekeres T, Gharehbaghi K, Fritzer M, Woody M, Srivastava A, van't Riet B, Jayaram HN, Elford HL. Biochemical and antitumor activity of trimidox, a new inhibitor of ribonucleotide reductase. Cancer Chemother Pharmacol. 1994;34(1):63-6. doi: 10.1007/BF00686113. PMID: 8174204. View Source
